2-(2-fluorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide

Pyridazinone scaffold Anti-inflammatory NF-κB inhibition

2-(2-fluorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide (CAS 1021217-42-4) is a synthetic organic compound belonging to the pyridazinone class of heterocycles, characterized by a 6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl core linked via a propyl spacer to a 2-(2-fluorophenoxy)propanamide moiety. Pyridazinones are recognized scaffolds in medicinal chemistry with reported activities across anti-inflammatory, cardiovascular, and anticancer indications.

Molecular Formula C23H24FN3O3
Molecular Weight 409.461
CAS No. 1021217-42-4
Cat. No. B2811820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide
CAS1021217-42-4
Molecular FormulaC23H24FN3O3
Molecular Weight409.461
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C(C)OC3=CC=CC=C3F
InChIInChI=1S/C23H24FN3O3/c1-16-8-10-18(11-9-16)20-12-13-22(28)27(26-20)15-5-14-25-23(29)17(2)30-21-7-4-3-6-19(21)24/h3-4,6-13,17H,5,14-15H2,1-2H3,(H,25,29)
InChIKeyZKCVJHZVUYKYBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-(2-fluorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide (CAS 1021217-42-4) – Chemical Class and Baseline Characteristics


2-(2-fluorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide (CAS 1021217-42-4) is a synthetic organic compound belonging to the pyridazinone class of heterocycles, characterized by a 6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl core linked via a propyl spacer to a 2-(2-fluorophenoxy)propanamide moiety. Pyridazinones are recognized scaffolds in medicinal chemistry with reported activities across anti-inflammatory, cardiovascular, and anticancer indications [1]. However, no peer-reviewed primary pharmacology, patent activity, or authoritative database entry (PubChem, ChEMBL, BindingDB) specific to this compound was identified after exhaustive searching (excluding prohibited vendor-only sources). The molecule exists in commercial screening libraries exclusively through non-authoritative chemical supplier listings, with no quantitative biological data, selectivity profiles, or comparator studies available at the time of this guide's compilation.

Procurement Risk Assessment: Why In-Class Pyridazinone Substitution Cannot Be Assumed for 2-(2-fluorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide


In the absence of disclosed structure-activity relationship (SAR) data for this specific compound, any assumption of functional equivalence to other pyridazinone derivatives (e.g., phenyl-substituted, halogenated, or chain-length variants) is scientifically unsupported. The pyridazinone scaffold is highly sensitive to peripheral modifications: the 2-fluorophenoxy group influences lipophilicity and metabolic stability, the p-tolyl substituent modulates steric and electronic properties, and the propyl linker length governs conformational flexibility, all of which can dramatically alter target engagement, selectivity, and pharmacokinetics. Published pyridazinone libraries demonstrate that structurally similar analogs can exhibit divergent biological profiles, including opposing agonist/antagonist behavior at the same receptor [1]. Without experimental comparability data, generic substitution introduces unquantifiable risk into any research or procurement workflow.

Quantitative Differentiation Evidence Audit for 2-(2-fluorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide Procurement Decisions


Absence of Head-to-Head Comparator Data for Pyridazinone Core Selection

No direct head-to-head comparator data are available for 2-(2-fluorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide (CAS 1021217-42-4). A systematic search of PubMed, Google Patents, PubChem, ChEMBL, and BindingDB failed to identify any peer-reviewed publications, patent filings, or bioactivity annotations for this specific compound when filtering out non-authoritative chemical vendor listings. The closest class-level evidence comes from a published screening library of pyridazinones and structurally related derivatives tested for inhibition of LPS-induced NF-κB transcriptional activity in human THP1-Blue monocytic cells, which identified 48 active compounds [1]. However, this specific compound was not among those reported, and no quantitative SAR comparison with p-tolyl-substituted vs. phenyl-substituted or halogen-variant analogs exists. The absence of data precludes any procurement decision based on demonstrated superiority, selectivity, or differentiated performance.

Pyridazinone scaffold Anti-inflammatory NF-κB inhibition

Patent and Intellectual Property Landscape: No Differentiated Claims Identified

A patent search for CAS 1021217-42-4 and its structural substructure (6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl core with 2-fluorophenoxypropanamide) returned no issued patents or patent applications directly claiming this compound. Related patents on pyridazinone derivatives (e.g., US5877175A, US5665763A) describe therapeutic phenoxyalkylpyridazines as antipicornaviral agents, but these filings do not encompass the p-tolyl substitution pattern characteristic of the target compound [1][2]. The absence of patent protection or published patent examples limits the ability to claim proprietary differentiation over generic pyridazinone libraries.

Patent analysis Pyridazinone IP Chemical novelty

Database and Literature Coverage Gap: Impossibility of Selection Rationalization

The compound is absent from major authoritative chemistry and bioactivity databases including PubChem (no Substance or Compound record), ChEMBL (no ChEMBL ID), and BindingDB (no affinity data). This contrasts with numerous structurally proximal pyridazinones, such as 2-(2-fluorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide (CAS 1049220-44-1), which are indexed in commercial repositories and occasionally referenced in screening collections [1]. The lack of database annotation means no IC₅₀, Kᵢ, or EC₅₀ values exist for cross-study comparison. Procurement decision-making must proceed on a purely exploratory basis, acknowledging the complete absence of verified quantitative pharmacology or ADME data.

Database mining ChEMBL PubChem BindingDB

Defensible Application Scenarios for 2-(2-fluorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide Based on Available Class-Level Evidence


Exploratory Pyridazinone Library Expansion for Anti-Inflammatory Phenotypic Screening

The compound can serve as a structural diversity element within pyridazinone-focused screening libraries targeting NF-κB pathway modulation in monocytic cell lines (e.g., THP1-Blue). Published class-level evidence confirms that pyridazinone derivatives can inhibit LPS-induced NF-κB transcriptional activity, with 48 active members identified from a single screening library [1]. Inclusion of the p-tolyl/2-fluorophenoxy substitution pattern expands the SAR landscape, though no quantitative potency prediction can be made for this specific compound.

Computational Docking and Pharmacophore Modeling Studies

The compound's distinct substitution pattern (p-tolyl at pyridazinone C3, 2-fluorophenoxy on the propanamide chain, three-carbon linker) provides a useful probe for molecular docking and pharmacophore elucidation studies targeting pyridazinone-interacting proteins such as formyl peptide receptors (FPRs) or other anti-inflammatory targets. Its structural uniqueness within the annotated pyridazinone space supports exploration of steric and electronic tolerance in the target binding pocket, though no experimental validation data exist [1].

Negative Control Compound for Fluorophenoxy-Propanamide SAR Series

If a research program is investigating fluorophenoxy-propanamide-substituted pyridazinones and has identified active compounds with similar backbones (e.g., phenyl or pyridyl-substituted variants), this compound—lacking any reported activity—could be employed as a presumed inactive or low-activity control in SAR studies. Its procurement is justified by structural similarity to active analogs combined with the absence of documented biological activity, making it suitable for establishing baseline effects in newly designed assays, provided experimental confirmation of inactivity is performed.

Quote Request

Request a Quote for 2-(2-fluorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.